molecular formula C12H15BrN2O B1339705 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone CAS No. 678996-43-5

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Cat. No.: B1339705
CAS No.: 678996-43-5
M. Wt: 283.16 g/mol
InChI Key: WNWHREPVSZJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold renowned for its widespread presence in pharmacologically active molecules . The piperazine moiety is a common feature in compounds targeting a diverse range of conditions, including anticancer, antipsychotic, antidepressant, and antibacterial agents . The 4-bromophenyl substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies . This compound is particularly valuable for synthesizing more complex molecules, such as Mannich bases, which are known to exhibit enhanced biological activities . Researchers can utilize this ketone derivative to develop novel ligands and probes for various biological targets. As a key intermediate, it holds promise in the design and synthesis of potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[4-(4-bromophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHREPVSZJEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550498
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678996-43-5
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone, a key chemical intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, and methods for its characterization, grounded in established scientific literature.

Core Compound Identification

1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is a disubstituted piperazine derivative. The presence of the bromophenyl and acetyl groups on the piperazine scaffold makes it a versatile building block in medicinal chemistry.

Table 1: Compound Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.16 g/mol [1]
CAS Number 678996-43-5[1]

digraph "1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; C12 [label="C"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; Br [pos="3.8,-1.4!"]; N1 [pos="-1.3,-2.1!"]; C7 [pos="-1.3,-3.5!"]; C8 [pos="-2.6,-4.2!"]; N2 [pos="-3.9,-3.5!"]; C9 [pos="-3.9,-2.1!"]; C10 [pos="-2.6,-1.4!"]; C11 [pos="-5.2,-4.2!"]; O1 [pos="-5.2,-5.2!"]; C12 [pos="-6.5,-3.5!"];

// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- N1; N2 -- C11; C11 -- O1 [style=double]; C11 -- C12;

// Add implicit hydrogens for clarity (optional, as labels) H1[label="H", pos="1.2,1.3!"]; H2[label="H", pos="3.0,0.5!"]; H3[label="H", pos="1.2,-2.7!"]; H4[label="H", pos="-0.6,-0.9!"]; H5[label="H", pos="-0.7,-4.0!"]; H6[label="H", pos="-2.0,-4.7!"]; H7 [label="H", pos="-4.5,-1.6!"]; H8 [label="H", pos="-2.6,-0.8!"]; H9 [label="H", pos="-7.0,-4.0!"];

}

Caption: Chemical structure of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone.

Synthesis and Mechanism

The primary route for the synthesis of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is the N-acetylation of its precursor, 1-(4-bromophenyl)piperazine. This reaction is a standard nucleophilic acyl substitution.

Causality of Experimental Choices
  • Reagents : Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. An alternative, acetyl chloride, is also effective but generates corrosive hydrochloric acid.

  • Base : A non-nucleophilic base such as potassium carbonate is crucial. Its role is to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. This drives the reaction to completion.

  • Solvent : An aprotic solvent like 1,4-dioxane is used to dissolve the reactants without participating in the reaction.

  • Temperature : Reflux temperature is employed to ensure a sufficient reaction rate for the acylation to proceed to completion in a reasonable timeframe.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Protocol Reactants 1-(4-bromophenyl)piperazine + Acetic Anhydride + K2CO3 in 1,4-Dioxane Reflux Stir and Reflux (3 days) Reactants->Reflux Filter Filter Reaction Mixture Reflux->Filter Evaporate Evaporate Filtrate Filter->Evaporate Workup Aqueous Workup (H2O, NaHCO3) Evaporate->Workup Purify Crystallization (Ethanol) Workup->Purify Product 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone Purify->Product

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from a well-established procedure for the N-acetylation of a structurally similar phenylpiperazine derivative.[2][3]

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Acetic Anhydride

  • Potassium Carbonate (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-bromophenyl)piperazine (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Add anhydrous potassium carbonate (approx. 1.5-2.0 eq).

  • To the stirred suspension, add acetic anhydride (approx. 1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the resulting residue, add water and a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate the crude product.

  • Stir the mixture for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield pure 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone.

Compound Characterization

The identity and purity of the synthesized 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone must be confirmed through spectroscopic analysis. While specific spectral data for this exact compound is not widely published, the expected spectral characteristics can be inferred from closely related analogs.[4][5]

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the bromophenyl protons (two doublets in the aromatic region), piperazine methylene protons (two sets of multiplets, one deshielded due to the adjacent acetyl group), and the acetyl methyl protons (a singlet around 2.1 ppm).
¹³C NMR Resonances for the bromophenyl carbons (including the carbon bearing the bromine), the non-equivalent piperazine carbons, and the carbonyl and methyl carbons of the acetyl group.
FT-IR (KBr) A strong absorption band for the amide carbonyl (C=O) stretch (approx. 1640-1660 cm⁻¹). Aromatic C-H and C=C stretching bands. Aliphatic C-H stretching bands.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The characteristic isotopic pattern for a bromine-containing compound will be observed.

Applications in Research and Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of clinically used drugs.[5][6] The two nitrogen atoms of the piperazine ring allow for structural modifications that can tune the compound's pharmacokinetic properties and target affinity.

While specific biological activity for 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is not extensively documented in publicly available literature, its structural motifs suggest its primary utility is as a synthetic intermediate . The bromophenyl moiety is particularly significant as it allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex molecules.

Phenylpiperazine compounds are known to interact with various biological targets, particularly in the central nervous system. Derivatives have shown activity as:

  • Antipsychotics

  • Antidepressants (e.g., as serotonin reuptake inhibitors)[7]

  • Anxiolytics

  • Antihistamines

  • Antifungal agents[6]

Therefore, 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone serves as a valuable starting material for the generation of compound libraries aimed at discovering new therapeutic agents in these areas.

Conclusion

1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is a well-defined chemical entity with a straightforward and scalable synthesis. Its primary value lies in its role as a versatile intermediate for the construction of more complex molecules, particularly for drug discovery programs targeting a range of therapeutic areas. The protocols and characterization data outlined in this guide provide a solid foundation for researchers utilizing this compound in their synthetic endeavors.

References

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PMC (National Center for Biotechnology Information). [Link]

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. [Link]

Sources

Spectroscopic Data & Technical Profile: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

[1][2]

Executive Summary

1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone (CAS: 678996-43-5) serves as a pivotal scaffold in the development of CNS-active agents and antifungal therapeutics.[1][2] Its structure combines a lipophilic 4-bromophenyl moiety with a polar N-acetyl piperazine linker, modulating solubility and receptor binding affinity.[1][2] This guide details the synthesis, spectroscopic validation (


Chemical Identity Table
ParameterDetail
IUPAC Name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethanone
Common Synonyms N-Acetyl-N'-(4-bromophenyl)piperazine; 4-(4-Bromophenyl)-1-acetylpiperazine
CAS Number 678996-43-5
Molecular Formula C

H

BrN

O
Molecular Weight 283.17 g/mol
SMILES CC(=O)N1CCN(CC1)C2=CC=C(Br)C=C2

Synthesis & Preparation Protocol

The synthesis follows a standard acetylation of the commercially available 1-(4-bromophenyl)piperazine.[1] This protocol ensures high regioselectivity for the secondary amine without affecting the aryl bromide.[1][2]

Reaction Workflow (DOT Visualization)

SynthesisWorkflowPrecursor1-(4-Bromophenyl)piperazine(CAS: 66698-28-0)IntermediateAcylation ComplexPrecursor->IntermediateDCM, 0°CReagentAcetic Anhydride(Ac2O)Reagent->IntermediateEt3N (Base)Product1-(4-(4-Bromophenyl)piperazin-1-yl)ethanoneIntermediate->Product25°C, 2hYield: ~85-90%

Figure 1: Step-wise acetylation workflow for high-purity synthesis.

Detailed Experimental Protocol
  • Reagent Prep: Dissolve 1-(4-bromophenyl)piperazine (10 mmol, 2.41 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (TEA, 12 mmol, 1.67 mL) and cool the solution to 0°C under N

    
     atmosphere.
    
  • Acetylation: Dropwise add Acetic Anhydride (11 mmol, 1.04 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA, followed by sat. NaHCO

    
     and Brine.[1][2][3][4]
    
  • Purification: Dry over Na

    
    SO
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][2]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs and standard arylpiperazine shifts.

A. Nuclear Magnetic Resonance (NMR)

The


H NMR Data (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.36 Doublet (

Hz)
2HAr-H (3,[1][2]5)Ortho to Bromine (Deshielded)
6.78 Doublet (

Hz)
2HAr-H (2,[1][2]6)Ortho to Nitrogen (Shielded by resonance)
3.76 Triplet (

Hz)
2HPiperazine CH


to Acetyl (Syn rotamer)
3.61 Triplet (

Hz)
2HPiperazine CH


to Acetyl (Anti rotamer)
3.10 - 3.15 Multiplet4HPiperazine CH


to Aryl Nitrogen
2.13 Singlet3H-COCH

Acetyl Methyl

C NMR Data (100 MHz, CDCl

)
  • Carbonyl: 169.2 ppm (C=O).[1][2]

  • Aromatic: 150.1 (C-N), 132.2 (C-H ortho to Br), 117.8 (C-H ortho to N), 112.5 (C-Br).[1][2]

  • Aliphatic: 49.8 (C-N-Ar), 45.9 (C-N-Ac, broad/split), 21.4 (CH

    
    ).[1][2]
    
B. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine (


12
Fragmentation Pathway (DOT Visualization)

MassSpecM_IonMolecular Ion [M]+m/z 282 / 284 (1:1)Frag1[M - Acetyl]+m/z 239 / 241M_Ion->Frag1- CH3CO (43 Da)Frag3Piperazine Ring Fragm/z 85M_Ion->Frag3Ring fragmentationFrag2Aryl Cation [Br-Ph]+m/z 155 / 157Frag1->Frag2Cleavage of C-N

Figure 2: ESI-MS fragmentation logic showing the retention of the isotopic bromine pattern.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
1645 StretchingAmide Carbonyl (C=O)
1585 StretchingAromatic C=C
1480 StretchingC-N (Aryl-Amine)
1230 StretchingC-N (Amide)
1070 StretchingAr-Br

Quality Control & Purity Analysis

For pharmaceutical applications, ensuring the absence of the starting amine (1-(4-bromophenyl)piperazine) is critical as it may act as a nucleophile in subsequent steps.[1][2]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.[1][2]

  • Retention Time: Product elutes significantly later than the polar precursor due to the capping of the amine.[1][2]

References

  • Synthesis of Piperazine Derivatives

    • Title: Synthesis and biological evaluation of some new piperazine derivatives.[2]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link][1][2]

  • Crystallographic Data (Analogous Structure)

    • Title: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.[1][2]

    • Source: Acta Crystallographica Section E.[1][2]

    • URL:[Link]

  • General Spectroscopic Tables

    • Title: 1H NMR Chemical Shifts of Common Heterocycles.[1][2]

    • Source: Organic Chemistry Data.[1][2][5][6]

    • URL:[Link][1][2]

IR and HRMS analysis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Analysis Guide: Spectroscopic Profiling (IR & HRMS) of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone

Executive Summary

This technical guide provides a definitive protocol for the structural validation of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone (hereafter referred to as BPPE ). As a functionalized piperazine scaffold, BPPE serves as a critical intermediate in the synthesis of antifungal azoles and psychotropic agents.

Reliable characterization requires an orthogonal approach: Infrared Spectroscopy (IR) to confirm functional group integrity (specifically the N-acetylation and aryl-bromide retention) and High-Resolution Mass Spectrometry (HRMS) to validate elemental composition via isotopic fine structure. This guide synthesizes theoretical principles with field-proven experimental workflows.

Part 1: Structural Context & Pharmacophore Significance

BPPE consists of a central piperazine ring flanked by two distinct electronic environments:

  • The Electron-Withdrawing Group (EWG): A p-bromophenyl ring. The bromine atom is a "handle" for subsequent palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

  • The Capping Group: An acetyl moiety (ethanone). This amide bond reduces the basicity of the N1-nitrogen, directing reactivity solely to the aryl-halide terminus.

Analytical Challenge: The primary quality control (QC) risk is incomplete acetylation of the precursor (1-(4-bromophenyl)piperazine) or hydrolysis of the amide bond. The analytical strategy must detect trace amounts of the free amine.

Part 2: Infrared Spectroscopy (IR) Profiling

Objective: To fingerprint the molecular structure and confirm the formation of the amide bond while verifying the integrity of the aryl-bromide system.

Experimental Protocol (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (sample) / 32 (background)

    • Range: 4000–450 cm⁻¹

  • Sample Prep: Place ~2 mg of solid BPPE directly on the crystal. Apply high pressure to ensure uniform contact (critical for reproducible peak intensity).

Spectral Interpretation & Assignment

The spectrum of BPPE is defined by the "Amide I" band and the "Carbon-Bromine" stretch.

Functional GroupFrequency (cm⁻¹)Vibrational ModeDiagnostic Significance
Amide Carbonyl 1640 – 1660

Stretch
Primary QC Marker. Confirming N-acetylation. Absence of this peak indicates precursor material.
Aryl C-H 3000 – 3100

Stretch
Weak intensity, characteristic of aromatic rings.
Alkyl C-H 2800 – 2950

Stretch
Methylene (

) groups of the piperazine ring.
Aromatic Ring 1480 – 1600

Skeletal
Doublet or triplet bands confirming the phenyl ring.
Aryl-Bromide 500 – 700

Stretch
Identity Marker. Strong, broad band in the fingerprint region.

Technical Insight: The tertiary amide of BPPE typically absorbs at a slightly lower frequency (1640 cm⁻¹) compared to secondary amides due to the lack of hydrogen bonding on the nitrogen and the ring strain of the piperazine.

Part 3: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the exact elemental composition and confirm the presence of bromine through its unique isotopic signature.

Experimental Protocol (LC-ESI-QTOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (to promote protonation

    
    ).
    
  • Mass Range: m/z 100 – 1000.

  • Mass Accuracy Threshold: < 5 ppm.

Isotopic Signature (The "Smoking Gun")

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Observation: The mass spectrum will not show a single molecular ion peak. Instead, it will display a 1:1 doublet separated by 2 mass units.

  • Interpretation:

    • Peak A (

      
      ): 
      
      
      
    • Peak B (

      
      ): 
      
      
      
Exact Mass Calculation & Fragmentation

Formula:



Isotope SpeciesCalc. Exact Mass (Neutral)Expected

(m/z)

282.0368283.0441

284.0347285.0420

Fragmentation Pathway (MS/MS): Upon Collision-Induced Dissociation (CID), BPPE follows a predictable breakdown:

  • Loss of Ketene (

    
    ):  The acetyl group is labile. Loss of 42 Da is the first major transition.
    
  • Piperazine Cleavage: Further energy leads to the opening of the piperazine ring or cleavage of the C-N bond connecting the phenyl ring.

Part 4: Visualized Workflows

Integrated QC Workflow

This diagram illustrates the decision logic for releasing a batch of BPPE based on analytical data.

QC_Workflow Start Crude BPPE Sample FTIR Step 1: ATR-FTIR (Functional Group Check) Start->FTIR Check_CO Peak @ 1640-1660 cm⁻¹ (Amide) Present? FTIR->Check_CO Fail_1 REJECT: Incomplete Acetylation Check_CO->Fail_1 No HRMS Step 2: LC-HRMS (Identity Confirmation) Check_CO->HRMS Yes Check_Iso Isotope Pattern 1:1 (m/z 283 : 285)? HRMS->Check_Iso Fail_2 REJECT: Bromine Loss/Exchange Check_Iso->Fail_2 No Purity Step 3: HPLC Purity (>98% Area) Check_Iso->Purity Yes Release BATCH RELEASE Valid Intermediate Purity->Release

Figure 1: Decision tree for the analytical validation of BPPE, prioritizing IR for functional check and HRMS for atomic identity.

HRMS Fragmentation Pathway

The following diagram details the mechanistic cleavage observed in MS/MS experiments, essential for structural elucidation.

Fragmentation Parent Parent Ion [M+H]⁺ m/z 283.04 / 285.04 (Intact Amide) Fragment1 Fragment A [M+H - 42]⁺ m/z 241.03 / 243.03 (Deacetylated Amine) Parent->Fragment1 CID (Low Energy) Ketene Neutral Loss Ketene (CH₂CO) -42 Da Parent->Ketene Fragment2 Fragment B [Phenyl-Piperazine]⁺ Ring Cleavage Products Fragment1->Fragment2 CID (High Energy)

Figure 2: Proposed ESI-MS/MS fragmentation pathway showing the characteristic loss of the acetyl group.

References

  • NIST Mass Spectrometry Data Center. "Ethanone, 1-(4-bromophenyl)- and related derivatives." NIST Chemistry WebBook, SRD 69. [Link][1][2]

  • Lopes, N. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3] Natural Product Reports. [Link]

  • University of Colorado Boulder. "Characteristic IR Absorption Frequencies of Organic Functional Groups." Organic Chemistry Tutorials. [Link]

  • Alver, Ö., et al. (2007). "FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study." Spectrochimica Acta Part A. [Link]

Sources

The Unseen Scaffolding: A Technical Guide to 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthesis, characterization, and pivotal role of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, a seemingly simple molecule that serves as a critical intermediate in the synthesis of a diverse array of pharmacologically active compounds. While a singular "discovery" narrative of this compound is not prominent in the scientific literature, its history is intrinsically woven into the broader exploration of arylpiperazine derivatives as privileged scaffolds in medicinal chemistry. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, practical applications, and the chemical logic that underpins its utility in the quest for novel therapeutics.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast number of marketed drugs and clinical candidates.[1][2] Its presence can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often improving solubility, bioavailability, and receptor affinity.[2] When coupled with an aryl group, the resulting arylpiperazine scaffold becomes a versatile building block for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. This has led to the development of drugs for various disease states, including antihistamines, antipsychotics, antidepressants, and anticancer agents.[1][2][3]

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The acetyl group provides a reactive handle for further chemical modifications, while the bromophenyl moiety allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Synthesis and Characterization: A Reproducible Pathway

The synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a multi-step process that relies on well-established organic chemistry principles. The following protocol outlines a common and reliable synthetic route.

Synthetic Scheme

Synthesis cluster_0 Step 1: N-Arylation cluster_1 Step 2: Acetylation Piperazine Piperazine Step1_Product 1-(4-Bromophenyl)piperazine Piperazine->Step1_Product Pd catalyst, base 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Step1_Product Step1_Product_ref 1-(4-Bromophenyl)piperazine Final_Product 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone Step1_Product_ref->Final_Product Base (e.g., Triethylamine) Acetyl_chloride Acetyl chloride Acetyl_chloride->Final_Product

Caption: Synthetic pathway to 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as toluene or dioxane, add 1,4-dibromobenzene (1.0 equivalent).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd2(dba)3, 0.01 equivalents), a phosphine ligand (e.g., BINAP, 0.02 equivalents), and a base (e.g., sodium tert-butoxide, 2.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.

Step 2: Synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone as a solid.

Characterization Data
ParameterExpected Value
Molecular Formula C12H15BrN2O
Molecular Weight 283.17 g/mol
Appearance White to off-white solid
Melting Point 103-107 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.39 (d, 2H), 6.79 (d, 2H), 3.81 (t, 2H), 3.63 (t, 2H), 3.14 (t, 2H), 3.06 (t, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0, 150.3, 132.1, 117.9, 113.8, 50.0, 49.3, 45.9, 41.5, 21.4

The Role in Drug Discovery and Development: A Versatile Chemical Hub

The true significance of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The presence of the bromo-aryl moiety is key to its utility, allowing for a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Gateway to Novel Therapeutics

Applications cluster_coupling Cross-Coupling Reactions cluster_therapeutics Therapeutic Areas Intermediate 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (N-Aryl Bonds) Intermediate->Buchwald Heck Heck Reaction (Alkenyl Groups) Intermediate->Heck Antipsychotics Antipsychotics & Antidepressants [9, 12] Suzuki->Antipsychotics Anticancer Anticancer Agents [11, 13] Suzuki->Anticancer Neuroprotective Neuroprotective Agents [4] Buchwald->Neuroprotective Antifungal Antifungal Agents [5] Heck->Antifungal

Caption: Role of the intermediate in accessing diverse therapeutic agents.

This strategic functionalization allows for the systematic exploration of the chemical space around the arylpiperazine core, a cornerstone of modern structure-activity relationship (SAR) studies. For instance, the bromine atom can be replaced with a wide variety of aryl or heteroaryl groups via Suzuki coupling, leading to the discovery of potent ligands for serotonin and dopamine receptors, which are key targets in the treatment of psychiatric disorders.[4][5] Similarly, Buchwald-Hartwig amination can be employed to introduce complex amine functionalities, a strategy used in the development of neuroprotective agents.[6]

The acetyl group on the piperazine nitrogen also offers a point for modification. It can be removed under basic or acidic conditions to reveal a secondary amine, which can then be further functionalized. Alternatively, the acetyl group itself can be a key pharmacophoric feature in the final drug molecule.

Case Studies: From Intermediate to Active Pharmaceutical Ingredient (API)

While a direct line from the initial synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone to a specific marketed drug is not always explicitly documented, its structural motifs are present in numerous patented compounds and clinical candidates.

For example, derivatives of arylpiperazines are extensively studied as tubulin polymerization inhibitors for cancer therapy.[3][7] The synthesis of these complex molecules often involves a fragment-based approach where a substituted arylpiperazine, conceptually derived from intermediates like the one discussed, is coupled to other pharmacophoric elements.

Furthermore, the core structure is related to intermediates used in the synthesis of antifungal agents like ketoconazole, which also contains a substituted piperazine ring.[8] The synthetic strategies employed for these molecules often rely on the principles of N-arylation and subsequent functionalization, highlighting the fundamental importance of mastering the synthesis of building blocks like 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Conclusion: An Enduring Legacy in Medicinal Chemistry

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its straightforward synthesis, coupled with the versatility of its functional groups, has solidified its place as a valuable intermediate for medicinal chemists. While it may not have a celebrated "discovery" story of its own, its impact is evident in the vast and ever-expanding landscape of arylpiperazine-based therapeutics. This guide has provided a comprehensive overview of its synthesis and its pivotal role as a launchpad for the creation of novel and life-changing medicines. The continued exploration of derivatives built upon this and similar scaffolds promises to yield the next generation of targeted therapies.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
  • Synthesis of 1-(4-Hydroxyphenyl)-4-(4-Nitrophenyl)piperazine. Advances in Natural Science. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. 2022;27(9):2841. Available at: [Link]

  • Ghosh, B., et al. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry Letters. 2011;21(16):4843-4847. Available at: [Link]

  • Kavitha, C. N., et al. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 11):o1671. Available at: [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. Available at: [Link]

  • Kavitha, C. N., et al. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]

  • Saeed, A., et al. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. 2023;2023(1):M1551. Available at: [Link]

  • Leopoldo, M., et al. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Journal of Pharmacy and Pharmacology. 2004;56(2):247-255. Available at: [Link]

  • Leopoldo, M., et al. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Journal of Pharmacy and Pharmacology. 2004;56(2):247-255. Available at: [Link]

  • Wang, Y., et al. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1598-1611. Available at: [Link]

  • Stojković, J., et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure. 2023;1274:134543. Available at: [Link]

  • Iacobazzi, A., et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. 2023;28(15):5798. Available at: [Link]

Sources

Methodological & Application

LC-MS protocol for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Characterization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by: A Senior Application Scientist

Introduction

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a synthetic compound of interest in pharmaceutical research and drug development, often serving as a precursor or intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a bromophenyl group, a piperazine ring, and an ethanone moiety, presents a unique analytical challenge requiring a robust and specific characterization method. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering high sensitivity and selectivity for the unambiguous identification and purity assessment of such compounds.

This application note provides a detailed, field-proven protocol for the characterization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone using a standard Reverse-Phase (RP) LC-MS system. The methodology herein is designed to be a self-validating system, with explanations grounded in the fundamental principles of chromatography and mass spectrometry to ensure reproducibility and scientific integrity.

Physicochemical Properties and Expected Mass Spectra

A thorough understanding of the analyte's properties is critical for effective method development.

  • Chemical Structure:

    
    (Self-generated image for illustrative purposes)
    
  • Molecular Formula: C12H15BrN2O

  • Monoisotopic Mass: 282.0422 g/mol

  • Key Structural Features for LC-MS:

    • Piperazine Ring: Contains a tertiary amine that is readily protonated, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice for generating a strong signal.

    • Bromophenyl Group: The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly a 1:1 natural abundance, will produce a characteristic isotopic pattern in the mass spectrum. The [M+H]+ and [M+H+2]+ peaks will be of almost equal intensity, providing a definitive signature for the compound.

Table 1: Expected m/z Values for the Protonated Molecule

Ion Species Theoretical m/z Isotope Relative Abundance
[M+H]+ 283.0495 79Br ~100%

| [M+H+2]+ | 285.0475 | 81Br | ~98% |

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures a logical progression of steps, minimizing potential sources of error and ensuring data quality.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Diluent (e.g., 50:50 ACN:H2O) a->b c Vortex & Sonicate b->c d Filter (0.22 µm PTFE) c->d e Inject Sample d->e f LC Separation (C18 Column, Gradient Elution) e->f g ESI+ Ionization f->g h MS Detection (Full Scan & MS/MS) g->h i Extract Ion Chromatogram (EIC) h->i j Analyze Mass Spectrum (Isotopic Pattern Verification) i->j k Analyze MS/MS Spectrum (Fragment Confirmation) j->k l Generate Report k->l

Caption: Overall workflow for the LC-MS characterization of the target compound.

Detailed Protocol

Materials and Reagents
  • 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA), >99% purity

  • Methanol (for cleaning)

  • 0.22 µm PTFE syringe filters

  • Autosampler vials with septa

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for high-resolution mass accuracy, though a triple quadrupole (QqQ) or single quadrupole instrument is also suitable.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of LC-MS grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of LC-MS grade Acetonitrile.

    • Causality: Formic acid is a common mobile phase modifier used to acidify the mobile phase (pH ~2.7). This acidic condition ensures that the basic nitrogen on the piperazine ring is consistently protonated, leading to better peak shape (less tailing) and promoting efficient ionization in ESI+ mode.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. This composition ensures sample solubility and compatibility with the initial mobile phase conditions, preventing peak distortion.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of the sample diluent.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the sample diluent to achieve a final concentration of 1 µg/mL. Filter the final solution through a 0.22 µm PTFE filter into an autosampler vial.

LC-MS System Configuration and Method

Table 2: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm A C18 column provides excellent retention for moderately non-polar compounds like the target analyte. The specified dimensions are typical for rapid analysis with good resolution.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape.
Flow Rate 0.4 mL/min A standard flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Injection Vol. 2 µL A small injection volume minimizes potential for column overloading and peak distortion.

| Gradient | See Table 3 below | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any late-eluting impurities. |

Table 3: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Table 4: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive (ESI+) The basic piperazine nitrogen is readily protonated in the acidic mobile phase, making ESI+ highly efficient.
Capillary Voltage 3.5 kV Optimizes the formation of the Taylor cone and subsequent ion generation.
Cone Voltage 30 V A moderate cone voltage helps to desolvate ions without causing premature fragmentation.
Source Temp. 120 °C Facilitates solvent evaporation from the ESI droplets.
Desolvation Temp. 350 °C Ensures complete desolvation of ions before they enter the mass analyzer.
Desolvation Gas Nitrogen, 600 L/hr High flow of nitrogen gas aids in the desolvation process.
Scan Mode Full Scan To acquire a full mass spectrum and confirm the molecular weight and isotopic pattern.
Mass Range 100 - 500 m/z A range that comfortably includes the expected protonated molecule.

| MS/MS (Optional) | Collision Energy: 20-40 eV | For structural confirmation by fragmenting the precursor ion (m/z 283.05) and observing characteristic product ions. |

System Suitability Test (SST)

Before analyzing the sample, perform at least one blank injection (diluent only) followed by five replicate injections of the working solution. The system is deemed suitable if the retention time for the analyte peak does not vary by more than ±2% and the peak area does not vary by more than ±5% across the replicate injections. This ensures the system is performing consistently.

Data Analysis and Expected Results

  • Retention Time: Based on its structure, the compound is expected to elute during the gradient phase, likely between 3 and 5 minutes under the specified conditions.

  • Mass Spectrum Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the presence of the protonated molecule [M+H]+ at m/z 283.05 .

    • Crucially, confirm the presence of the isotopic peak [M+H+2]+ at m/z 285.05 with an intensity that is approximately 98% of the base peak. This A+2 isotopic signature is definitive proof of a bromine-containing compound.

  • Fragmentation Analysis (MS/MS):

    • If MS/MS data was acquired, analyze the product ion spectrum. Fragmentation is expected to occur at the piperazine ring and the acetyl group.

Caption: Predicted fragmentation pathway for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The combination of retention time, high-resolution mass accuracy of the parent ion, and, most importantly, the characteristic 1:1 isotopic pattern from the bromine atom provides multiple, orthogonal points of data that collectively confirm the identity of the analyte with a very high degree of confidence. The system suitability test further ensures that the data generated is reliable and reproducible.

Conclusion

This application note details a robust and reliable LC-MS method for the characterization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone. By leveraging the principles of reverse-phase chromatography and electrospray ionization mass spectrometry, this protocol provides a clear pathway for researchers, scientists, and drug development professionals to achieve unambiguous identification and purity assessment of this important chemical entity. The explained causality behind each parameter and step allows for easy adaptation and troubleshooting.

References

  • Title: The role of formic acid in ESI and HPLC-MS Source: Agilent Technologies URL: [Link]

  • Title: System Suitability in Methods Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Isotope Ratios Source: Michigan State University, Department of Chemistry URL: [Link]

Application Notes & Protocols: In Vitro Biological Screening of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Targeted Screening Approach

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1] Its derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2][3] The subject of this guide, 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, combines this versatile piperazine core with a bromophenyl moiety. The incorporation of halogen atoms, such as bromine, can modulate a compound's lipophilicity and electronic properties, often enhancing its interaction with biological targets and thereby increasing its therapeutic potency.[1]

Given this structural precedent, a logical and resource-efficient primary screening cascade for this novel compound should focus on two of the most prominent therapeutic areas for piperazine derivatives: oncology and infectious diseases. This document provides detailed, field-tested protocols for conducting initial in vitro screening to assess the cytotoxic and antimicrobial potential of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone. The methodologies are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each experimental step to ensure robust and reproducible data generation.

Section 1: Anticancer Activity Screening

Arylpiperazine derivatives have demonstrated significant potential in oncology, primarily through their ability to induce cytotoxic effects in tumor cells via mechanisms such as cell cycle arrest and the inhibition of critical cell signaling pathways like PI3K/Akt.[1] Therefore, the foundational step in evaluating 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is to determine its general cytotoxicity against a panel of human cancer cell lines.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell viability.[4][5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active, living cells.[6] This reaction produces insoluble purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[4][7]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Execution cluster_analysis Data Analysis seed 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. treat 2. Compound Application Treat cells with serial dilutions of the test compound. Incubate for 24-72h. seed->treat add_mtt 3. MTT Addition Add MTT solution to each well. Incubate for 3-4 hours. treat->add_mtt solubilize 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read 5. Absorbance Measurement Read absorbance at ~570 nm using a plate reader. solubilize->read analyze 6. IC50 Calculation Plot dose-response curve and calculate the IC50 value. read->analyze MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_analysis Analysis dilute 1. Serial Dilution Perform two-fold serial dilutions of the compound in a 96-well plate. prep_inoc 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland). dilute->prep_inoc inoculate 3. Inoculation Add the microbial suspension to each well. prep_inoc->inoculate incubate 4. Incubation Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours. inoculate->incubate read 5. Growth Assessment Visually inspect for turbidity or read optical density (OD). incubate->read determine_mic 6. MIC Determination Identify the lowest concentration with no visible growth. read->determine_mic

Fig 2. Standard workflow for determining Minimum Inhibitory Concentration (MIC).
  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at a concentration of 2x the highest desired screening concentration (e.g., 512 µg/mL).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).

    • Causality: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a broad range of concentrations. [8]

  • Inoculum Preparation:

    • Select colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an overnight agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

    • Causality: Standardizing the inoculum is the most critical variable for reproducibility in susceptibility testing. An incorrect inoculum density can lead to falsely high or low MIC values. [9]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (wells 1-12), bringing the final volume to 100 µL. This halves the compound concentration in each well, achieving the desired final test concentrations.

    • Seal the plate and incubate at 37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

    • Causality: The incubation period allows for sufficient microbial growth in the absence of inhibition.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The result can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

    • Causality: The absence of turbidity indicates that the compound has inhibited microbial growth at that specific concentration.

Data Presentation

Results should be tabulated to compare the activity of the compound against a panel of clinically relevant microorganisms.

MicroorganismStrain IDGram Stain / TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureusATCC 29213Gram-positive[Experimental Value][Experimental Value]
Escherichia coliATCC 25922Gram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Value][Experimental Value]
Candida albicansATCC 90028Fungus (Yeast)[Experimental Value][e.g., Fluconazole Value]

Conclusion and Forward Outlook

The protocols detailed in these application notes provide a robust framework for the initial in vitro biological characterization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone. Positive results from these primary screens—such as a low micromolar IC50 value against cancer cells or a low µg/mL MIC value against pathogenic microbes—would provide a strong rationale for advancing the compound to more complex, mechanism-of-action studies. Subsequent investigations could include cell cycle analysis, apoptosis assays, or specific enzyme inhibition assays to elucidate the compound's molecular targets and therapeutic potential.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]

  • Microbiology Note. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Kruger, N. J. (2009). The Bradford Method for Protein Quantitation. In The Protein Protocols Handbook (pp. 17-24). Humana Press. Available at: [Link]

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(1), 26-37. Retrieved from [Link]

  • Zhang, L., et al. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]

  • Yilong, L., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Shivakumar, R., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Retrieved from [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Kumar, G. N., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[10][8]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Retrieved from [Link]

  • Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Retrieved from [Link]

Sources

Application Note: High-Precision Cytotoxicity Profiling of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone (CAS: 66698-28-0 derivative; MW: ~283.16 g/mol ) represents a critical scaffold in medicinal chemistry, specifically within the arylpiperazine class. This structural motif is frequently utilized in the synthesis of antifungal agents (e.g., ketoconazole analogs), atypical antipsychotics, and increasingly, anticancer therapeutics targeting prostate (PC-3) and breast (MCF-7) carcinoma lines.

Evaluating the cytotoxicity of this compound serves two distinct purposes:

  • Safety Profiling: Determining the hepatotoxic threshold (using HepG2 models) to establish a therapeutic index.

  • Efficacy Screening: Validating antiproliferative activity against specific cancer cell lines.

This protocol details a rigorous CCK-8 (Cell Counting Kit-8) assay workflow. We prioritize CCK-8 over traditional MTT due to the lipophilic nature of brominated piperazines; MTT formazan crystals can occasionally interact with hydrophobic compounds or require solubilization steps that introduce variability with this specific chemotype.

Compound Properties & Preparation

Critical Warning: Brominated arylpiperazines exhibit poor aqueous solubility. Improper solubilization is the #1 cause of assay failure (precipitation on the cell monolayer).

ParameterSpecificationNotes
Molecular Weight 283.16 g/mol Use this for Molarity calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility is typically >10 mM in DMSO.
Stock Concentration 10 mM or 20 mMStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Solvent Complete Cell Culture MediaMax DMSO final concentration must be ≤ 0.5% (v/v).
Solubilization Protocol
  • Weighing: Weigh 2.83 mg of compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution . Vortex vigorously for 30 seconds. Inspect visually for crystal residues.[1]

  • Sterilization: If necessary, filter through a 0.22 µm PTFE syringe filter (Do not use aqueous filters like PES, as the compound may bind).

Experimental Design: The "Why" Behind the Steps

Cell Line Selection
  • HepG2 (Human Liver Cancer): Mandatory for toxicity profiling. Arylpiperazines are metabolized in the liver; this line mimics metabolic activation/detoxification.

  • LNCaP / PC-3 (Prostate Cancer): Relevant if assessing efficacy, as piperazine derivatives often target androgen receptor pathways.

Controls
  • Negative Control (NC): Cells + Media + 0.5% DMSO (Vehicle). Crucial for normalizing baseline viability.

  • Positive Control (PC): Doxorubicin (1 µM) or Staurosporine (1 µM). Validates that the cells are responsive to death stimuli.

  • Blank: Media + CCK-8 Reagent (No Cells). Subtracts background absorbance.

Detailed Assay Protocol (CCK-8 Method)

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize cells when they reach 80-90% confluency.

  • Count: Dilute cells to 5 × 10⁴ cells/mL (optimized for 72h assays) or 1 × 10⁵ cells/mL (for 24h assays).

  • Plate: Dispense 100 µL/well into a 96-well clear-bottom plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Use the inner 60 wells for data.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Serial Dilution Strategy (2x Fold): Prepare these in a separate deep-well block or sterile tubes before adding to cells.

  • Top Standard: Dilute 10 mM Stock 1:100 in media → 100 µM (1% DMSO). Then dilute 1:1 with media → 50 µM (0.5% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions in media (containing 0.5% DMSO to match vehicle) to generate:

    • 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM, 0 µM (Vehicle).

  • Treatment: Aspirate old media from the plate. Add 100 µL of each concentration in triplicate.

Phase 3: Readout (Day 2, 3, or 4)
  • Timing: Typical exposure is 48 hours for this compound class.

  • Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).

  • Incubation: Incubate for 1–4 hours at 37°C.

    • Check: Monitor color change (orange/red). Stop when the Vehicle Control OD450 reaches ~1.0.

  • Measurement: Measure Absorbance at 450 nm (Reference 650 nm) using a microplate reader.

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



  • 
     : Absorbance of wells with compound.
    
  • 
     : Absorbance of Vehicle Control (0.5% DMSO).
    
  • 
     : Absorbance of Media + CCK-8 (No cells).
    

IC50 Calculation: Plot Log(Concentration) vs. % Viability. Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

Interpretation Guide
IC50 RangeClassification for ArylpiperazinesAction
< 5 µM Highly Potent / CytotoxicPotential lead for anticancer; high tox risk.
5 – 20 µM Moderate ActivityStandard range for pharmacophore hits.
> 50 µM Low CytotoxicitySafe profile for non-oncology indications.

Workflow Visualization

The following diagram illustrates the critical decision pathways and serial dilution logic required to ensure assay reproducibility.

CytotoxicityWorkflow Start Compound: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone SolubilityCheck Solubility Check (DMSO) Start->SolubilityCheck SolubilityCheck->Start Precipitate? Re-sonicate StockPrep Prepare 10mM Stock (Filter 0.22µm PTFE) SolubilityCheck->StockPrep Clear Solution Dilution Serial Dilution (Media + 0.5% DMSO) Range: 0.78 - 50 µM StockPrep->Dilution Incubation Incubation (48 Hours) 37°C, 5% CO2 Dilution->Incubation Seeding Cell Seeding (HepG2/PC-3) 5x10^4 cells/mL Seeding->Dilution 24h Attachment Readout Add CCK-8 Reagent Read OD450 Incubation->Readout Analysis Calculate IC50 Non-linear Regression Readout->Analysis

Figure 1: Step-by-step workflow for the evaluation of brominated arylpiperazine cytotoxicity, emphasizing the critical solubility checkpoint.

References

  • MDPI Pharmaceuticals. (2023). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2019). Coumarin-piperazine derivatives as biologically active compounds.[2][3] Retrieved from [Link]

  • ResearchGate. (2014). Cytotoxicity of piperazine designer drugs after 72-h incubations with primary rat hepatocytes.[4] Retrieved from [Link]

  • Taylor & Francis Online. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives.[4] Retrieved from [Link]

Sources

Application Note and Protocol for the Scale-Up Synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone in Drug Discovery

The piperazine moiety is a ubiquitous structural motif in modern medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] Its presence in a multitude of clinically approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, underscores its importance as a privileged scaffold.[1][2] 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a key intermediate in the synthesis of numerous pharmacologically active compounds. The bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the acetylated piperazine core can influence solubility, metabolic stability, and receptor-binding affinity.

This application note provides a comprehensive guide for the scale-up synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, addressing the critical considerations from laboratory-scale proof-of-concept to pilot-scale production. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss essential process analytical technologies (PAT) for robust and reproducible manufacturing.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially scalable synthetic route to 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone involves a two-step sequence:

  • N-Arylation of Piperazine: Formation of the C-N bond between 1-bromobenzene and piperazine to yield the intermediate, 1-(4-bromophenyl)piperazine.

  • N-Acylation: Selective acetylation of the secondary amine of 1-(4-bromophenyl)piperazine to afford the final product.

This approach avoids the complexities and potential for side-product formation associated with multi-step procedures that may involve protecting groups.[3]

Reaction Mechanisms and Key Considerations

Step 1: N-Arylation via Buchwald-Hartwig Amination

The formation of the N-aryl bond is most efficiently achieved through a Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers high yields and functional group tolerance, making it a cornerstone of modern synthetic chemistry.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to furnish the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical for promoting the reductive elimination step and preventing the formation of undesired side products.

Scale-Up Considerations:

  • Catalyst Selection and Loading: While various palladium catalysts can be employed, for large-scale synthesis, minimizing catalyst loading is crucial for economic and environmental reasons. A highly active catalyst system, such as one employing a biarylphosphine ligand, is recommended.

  • Base Selection: A non-nucleophilic inorganic base, such as sodium tert-butoxide or potassium carbonate, is typically used to facilitate the deprotonation of the piperazine nitrogen. The choice of base can influence reaction kinetics and selectivity.

  • Solvent Selection: Aprotic, polar solvents like toluene or dioxane are commonly used. On a larger scale, solvent recovery and recycling are important considerations.

  • Exothermicity: The N-arylation reaction can be exothermic. Careful monitoring of the internal reaction temperature and controlled addition of reagents are essential for safe operation.

Step 2: N-Acylation of 1-(4-bromophenyl)piperazine

The final step involves the acylation of the secondary amine of the piperazine ring. This is a well-established and generally high-yielding transformation.

Mechanism: The lone pair of electrons on the secondary nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Scale-Up Considerations:

  • Choice of Acetylating Agent: Acetic anhydride is often preferred for large-scale reactions due to its lower cost and easier handling compared to acetyl chloride, which is highly reactive and generates corrosive HCl as a byproduct.[4]

  • Stoichiometry: Precise control of the stoichiometry is important to prevent di-acetylation, although the second acylation is generally much slower.

  • Temperature Control: The acylation reaction is typically exothermic. Maintaining a low to moderate temperature during the addition of the acetylating agent is crucial to control the reaction rate and minimize side reactions.

  • Work-up and Purification: The work-up procedure should be designed to efficiently remove any unreacted starting materials and byproducts. Crystallization is often the preferred method for purification on a large scale.

Experimental Protocols

Laboratory-Scale Synthesis (Proof-of-Concept)

Part A: Synthesis of 1-(4-bromophenyl)piperazine

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-iodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd2(dba)3 with XPhos, 0.01 eq).

  • Add anhydrous toluene to the flask.

  • Purge the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

  • Dissolve the purified 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.[4]

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Pilot-Scale Synthesis Protocol

Safety First: A thorough risk assessment must be conducted before proceeding with any scale-up synthesis.[5] This should include an evaluation of the hazards associated with all chemicals and operations.

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Addition funnel for controlled reagent addition.

  • Inert atmosphere (nitrogen or argon) capabilities.

  • Appropriate personal protective equipment (PPE).

Part A: Synthesis of 1-(4-bromophenyl)piperazine (Scale: 100 g)

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 1-bromo-4-iodobenzene (100 g, 1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5-10 volumes) to the reactor.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)2 with a suitable phosphine ligand, optimized for lower loading) as a solution in a small amount of toluene.

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes with gentle agitation.

  • Heating: Gradually heat the reactor contents to reflux (target internal temperature: 105-110 °C) using the jacketed heating system.

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) checks using HPLC or UPLC. The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 20-25 °C. Slowly and carefully add water to quench the reaction, monitoring for any exotherm.

  • Work-up:

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

  • Solvent Swap (Optional): If the subsequent acylation is to be performed in a different solvent, the toluene can be distilled off and replaced with the desired solvent.

Part B: Synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone (Scale: from 100 g of intermediate)

  • Reactor Setup: Use a clean, dry, and inerted jacketed reactor.

  • Charging Intermediate: Charge the reactor with the solution of 1-(4-bromophenyl)piperazine in the chosen solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Controlled Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 eq) via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 2-4 hours. Monitor the reaction progress by IPC (HPLC or UPLC) until the starting material is consumed.

  • Quenching and Neutralization:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and anhydride. Be cautious of gas evolution (CO2).

  • Work-up:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and then brine.

  • Crystallization and Isolation:

    • Concentrate the organic layer under reduced pressure to a smaller volume.

    • Add an anti-solvent (e.g., heptane) to induce crystallization.

    • Cool the slurry to 0-5 °C and hold for several hours to maximize yield.

    • Filter the product and wash the cake with cold solvent.

    • Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Process Analytical Technology (PAT) and Quality Control

For a robust and reproducible scale-up synthesis, the implementation of PAT is highly recommended.

  • Reaction Monitoring: In-situ monitoring using techniques like ReactIR (FTIR spectroscopy) can provide real-time information on reaction kinetics and endpoint determination.

  • Chromatographic Analysis: HPLC and UPLC are essential for monitoring reaction progress, identifying impurities, and for final product purity assessment.

  • Structural Elucidation: NMR (1H and 13C) and Mass Spectrometry are crucial for confirming the structure of the intermediate and the final product.[1]

Data Presentation

ParameterLaboratory ScalePilot Scale
Starting Material (1-bromo-4-iodobenzene) 1 g100 g
Piperazine (eq) 1.21.2
Base (eq) 1.4 (NaOtBu)1.4 (NaOtBu)
Catalyst Loading (mol%) 1<0.5
Solvent Volume (vols) 105-10
Reaction Temperature (°C) 110105-110
Reaction Time (h) 4-88-12
Acylating Agent (eq) 1.1 (Ac2O)1.05 (Ac2O)
Acylation Temperature (°C) 0 to RT0-10
Typical Yield (%) 70-8075-85
Purity (HPLC, %) >98>99

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Acylation 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Reaction_1 Buchwald-Hartwig Amination 1-Bromo-4-iodobenzene->Reaction_1 Piperazine Piperazine Piperazine->Reaction_1 Pd_Catalyst_Ligand Pd Catalyst/ Ligand Pd_Catalyst_Ligand->Reaction_1 Base Base Base->Reaction_1 Toluene Toluene Toluene->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Intermediate 1-(4-bromophenyl)piperazine Workup_1->Intermediate Reaction_2 Acylation Intermediate->Reaction_2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_2 Solvent_2 DCM or Ethyl Acetate Solvent_2->Reaction_2 Workup_2 Neutralization & Extraction Reaction_2->Workup_2 Purification Crystallization & Isolation Workup_2->Purification Final_Product 1-(4-(4-Bromophenyl)piperazin- 1-YL)ethanone Purification->Final_Product

Caption: Synthetic workflow for the two-step scale-up synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete N-Arylation Inactive catalyst, insufficient base, poor quality reagents/solventScreen different catalyst/ligand systems. Ensure base is fresh and anhydrous. Use high-purity, dry reagents and solvents.
Formation of Side Products in N-Arylation High reaction temperature, incorrect stoichiometryOptimize reaction temperature. Carefully control the stoichiometry of reactants.
Di-acetylation during Acylation Excess acetic anhydride, high reaction temperatureUse a slight excess of the acetylating agent (1.05-1.1 eq). Maintain low temperature during addition.
Poor Crystallization Incorrect solvent system, impurities presentScreen different solvent/anti-solvent systems. Ensure the crude product is of sufficient purity before attempting crystallization.
Low Yield Mechanical losses during work-up, incomplete reactionOptimize extraction and filtration procedures. Ensure reactions go to completion using IPC.

Conclusion

The scale-up synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a manageable process when approached with a clear understanding of the underlying chemistry and a focus on process control. The two-step synthetic route described herein, utilizing a Buchwald-Hartwig amination followed by N-acylation, offers a robust and efficient pathway to this valuable intermediate. By carefully considering the key parameters at each stage, from catalyst selection to crystallization, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a pilot-plant scale, ensuring a reliable supply of this important building block for their discovery and development programs.

References

  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. [Link]

  • Bajerski, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Mini reviews in medicinal chemistry, 12(1), 58-77. [Link]

  • Organic Syntheses. (2007). 1-(4-Bromophenyl)ethanone oxime. Organic Syntheses, 84, 199-208. [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses, 84, 199-208. [Link]

  • Szymańska, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wang, X., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 11(1), 1-13. [Link]

  • Zhang, H., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 978-982. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Synthesis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACET-BP-001 Status: Operational Subject: Troubleshooting "Over-Acetylation" and Impurity Management in Aryl-Piperazine Synthesis[1]

Executive Summary: The "Over-Acetylation" Paradox

In the synthesis of 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone , users frequently report "over-acetylation."[1] Chemically, the target molecule contains only one nucleophilic secondary amine capable of stable acylation.[1] The tertiary aniline nitrogen (attached to the bromophenyl ring) is electronically deactivated and sterically hindered, making it resistant to acylation under standard conditions.

Therefore, the phenomenon observed as "over-acetylation" is almost invariably a Stoichiometry or Purity Failure , not a failure of reaction selectivity on the target molecule. This guide addresses the two actual root causes:

  • Impurity Amplification: Acetylation of residual piperazine in the starting material (yielding 1,4-diacetylpiperazine).[1]

  • Forcing Conditions: Use of aggressive acylating agents (e.g., Acetyl Chloride with Lewis acids) leading to Friedel-Crafts acylation of the aromatic ring.[1]

Module 1: The Chemistry of Selectivity

To control the reaction, one must understand the nucleophilic hierarchy. The reaction relies on the significant difference in nucleophilicity between the


 (secondary aliphatic amine) and 

(tertiary aryl amine).
Mechanistic Pathway & Failure Points[1]

ReactionLogic cluster_0 Critical Control Point SM Starting Material 1-(4-bromophenyl)piperazine (Nucleophile: Sec-Amine) Target TARGET PRODUCT 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone (Mono-acetylated) SM->Target  Standard Acylation (Fast, Selective)   Reagent Acylating Agent (Ac2O or AcCl) Reagent->Target Impurity_Prod SIDE PRODUCT 1,4-Diacetylpiperazine (The 'Over-Acetylated' Ghost) Reagent->Impurity_Prod Impurity_SM Impurity in SM Piperazine (Free Base) Impurity_SM->Impurity_Prod  Double Acylation (High Rate)  

Figure 1: Reaction logic showing how precursor impurities mimic "over-acetylation."

Module 2: Troubleshooting Guide (FAQ)
Q1: I see a byproduct with Mass 170 (M+). Is this over-acetylation?

Diagnosis: Yes, but not of your target. Explanation: This mass corresponds to 1,4-diacetylpiperazine .[1] This indicates your starting material, 1-(4-bromophenyl)piperazine, contained unreacted piperazine.[1] Because piperazine has two reactive nitrogens, it scavenges two equivalents of your acetylating agent, appearing as an "over-reacted" species.[1] Solution: Recrystallize your starting material (1-(4-bromophenyl)piperazine) from Ethanol/Water before acetylation.[1]

Q2: Should I use Acetyl Chloride (AcCl) or Acetic Anhydride (

)?

Recommendation: Acetic Anhydride (


). 
Reasoning: 
  • AcCl is highly aggressive and generates HCl, which requires stoichiometric base (Et3N) to neutralize.[1] Localized excesses of AcCl can lead to transient acylation of the aromatic ring if Lewis acidic impurities are present.[1]

  • 
      is milder.[1] The reaction can be run in acetic acid or DCM.[1] It provides better kinetic control, ensuring only the aliphatic secondary amine reacts.[1]
    
Q3: My product is dark/tarry. What happened?

Diagnosis: Oxidation of the aniline moiety.[1] Cause: High temperatures (>80°C) or lack of inert atmosphere.[1] The electron-rich nitrogen (even if attached to a bromophenyl group) is susceptible to oxidation.[1] Solution: Run the reaction at 0°C to Room Temperature under Nitrogen/Argon.

Module 3: Optimized Synthetic Protocol

This protocol prioritizes selectivity and impurity rejection .[1]

Reagents:

  • 1-(4-bromophenyl)piperazine (1.0 eq) [Ensure purity >98%]

  • Acetic Anhydride (1.1 eq)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[1]

  • Triethylamine (1.2 eq) [Optional, acts as acid scavenger][1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in DCM (10 volumes) in a round-bottom flask.

  • Inertion: Purge the flask with Nitrogen (

    
    ) to prevent oxidative degradation.[1]
    
  • Cooling: Cool the solution to 0–5°C using an ice bath. Cooling is critical to suppress kinetic competition from impurities.

  • Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Acetic Anhydride (1.1 eq) over 15 minutes.

    • Note: Do not dump the reagent.[1] Slow addition prevents localized "hotspots" of concentration.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: Check via TLC or LCMS.[1] Target Mass: ~283 Da (depending on isotope).[1]

  • Quench: Add water (5 volumes) to hydrolyze excess anhydride. Stir for 20 minutes.

  • Workup: Separate the organic layer.[1][3][4][5] Wash with 1M NaHCO3 (to remove acetic acid) and Brine.[1] Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent. If "over-acetylated" impurities (diacetylpiperazine) are suspected, recrystallize from Ethanol .[1] Diacetylpiperazine is highly soluble in water/ethanol mixtures, while the aryl-piperazine product is less soluble.

Module 4: Diagnostic Logic Flow

Use this decision tree to resolve synthesis failures.

Troubleshooting Start Problem Detected: 'Over-Acetylation' CheckMass Check Mass Spec (LCMS) Start->CheckMass Mass170 Mass ~170 Da (Major Peak) CheckMass->Mass170 Mass325 Mass >325 Da (Target + 42) CheckMass->Mass325 MassTarget Mass ~283 Da (Target) CheckMass->MassTarget RootCause1 ROOT CAUSE: Impure Starting Material (Piperazine present) Mass170->RootCause1  Diagnosed   RootCause2 ROOT CAUSE: Ring Acylation (Friedel-Crafts Side Rxn) Mass325->RootCause2  Rare/Harsh Cond.   RootCause3 No Issue. Check Purity via NMR. MassTarget->RootCause3

Figure 2: Diagnostic decision tree for mass spectral analysis of crude reaction mixtures.

Quantitative Data: Solvent & Reagent Compatibility
ParameterRecommendedRisk Level (High)Reason for Risk
Reagent Acetic Anhydride (

)
Acetyl Chloride (AcCl)AcCl is too aggressive; generates HCl gas; risk of ring acylation.[1]
Solvent DCM, THF, TolueneDMF, DMSOHigh boiling point solvents make removal of acetic acid difficult; DMF can decompose at high T.
Temperature 0°C

25°C
> 60°CPromotes oxidation of the aniline ring (tar formation).[1]
Stoichiometry 1.1 Equivalents> 2.0 EquivalentsExcess reagent does not improve yield but increases workup difficulty.[1]
References
  • Synthesis of Aryl Piperazines

    • ChemicalBook.[1] (n.d.). 1-(4-Bromophenyl)piperazine synthesis and properties. Retrieved from ChemicalBook.[1] Link

    • PubChem.[1] (2024).[1][6] 1-(4-Bromophenyl)piperazine Compound Summary. National Library of Medicine.[1] Link[1]

  • Acetylation Protocols & Selectivity

    • Organic Syntheses.[1] (2010).[1][7] General Procedures for Amide Bond Formation. (Standard reference for Ac2O usage). Link

    • Chao, S., et al.[1][3] (2023).[1][8] Synthesis of 1,2,4-triazole derivatives with piperazine moiety. (Demonstrates selective functionalization of aryl piperazines). MDPI.Link[1]

  • Impurity Profiles

    • National Institutes of Health (NIH).[1] (2011).[1] Synthetic Approaches to Piperazine-Containing Drugs. (Discusses piperazine impurities and bis-alkylation risks). PubMed Central.[1]Link[1]

Sources

Optimizing Crystallization: A Technical Support Guide for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the crystallization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone. As a key intermediate in pharmaceutical research and development, achieving high-quality crystals of this compound is crucial for downstream applications, including structural analysis and formulation development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in fundamental crystallization principles and insights from extensive experience with related molecular structures.

Troubleshooting Guide: Navigating Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, providing actionable solutions based on scientific principles.

Q1: My compound is "oiling out" and not forming solid crystals. What steps can I take to resolve this?

"Oiling out," or the formation of a liquid phase instead of a solid, is a common issue that typically arises from a high degree of supersaturation or the presence of impurities. Here’s how you can address this:

  • Reduce the Rate of Supersaturation: Rapidly cooling the solution or adding an anti-solvent too quickly can cause the compound to separate as a liquid. A slower, more controlled approach is recommended. For instance, if you are using a cooling crystallization method, consider reducing the cooling rate to allow for more ordered molecular packing.

  • Solvent System Optimization: The choice of solvent is critical. If your compound is oiling out, the solvent system may be too "good." Consider using a solvent in which the compound has slightly lower solubility. For piperazine derivatives, ethanol and mixtures containing toluene have been used successfully for crystallization.[1][2] You can also experiment with solvent/anti-solvent systems. A good starting point is to dissolve the compound in a good solvent (e.g., ethanol, acetone) and slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane).

  • Purity Assessment: Impurities can significantly hinder crystallization by disrupting the crystal lattice formation. Ensure your starting material is of high purity. Techniques such as flash chromatography or recrystallization of the starting material, 1-(4-Bromophenyl)piperazine, may be necessary.

  • Seeding: Introducing a small, high-quality seed crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Q2: I'm only obtaining very small, needle-like crystals. How can I encourage the growth of larger, higher-quality crystals suitable for X-ray diffraction?

The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down these processes.

  • Slow Evaporation: This is a gentle method that can yield high-quality crystals. Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial. This technique has proven effective for related piperazine compounds.[1][2]

  • Vapor Diffusion: This technique allows for a very slow and controlled introduction of an anti-solvent. Place a solution of your compound in a small, open vial, and then place this vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[3][4]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals will form at the interface of the two liquids.[5] This technique is particularly useful when only small amounts of material are available.

  • Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can also promote the growth of larger crystals by controlling the rate of nucleation.

Q3: My crystallization attempts are inconsistent, and I'm concerned about polymorphism. How can I screen for and control different crystalline forms?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different physical properties, including solubility and bioavailability.

  • Systematic Solvent Screening: The choice of solvent can have a significant impact on which polymorph is obtained. Conduct a systematic screen of various solvents and solvent mixtures. A derivative of the target compound has been successfully crystallized from 96% ethanol.[6]

  • Varying Crystallization Conditions: Explore a range of crystallization conditions, including different temperatures, cooling rates, and levels of supersaturation.

  • Characterization: It is essential to characterize the solid form obtained from each crystallization experiment using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These methods can help identify and differentiate between different polymorphic forms.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Q1: What are the recommended starting solvents for crystallizing 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone?

Based on the successful crystallization of structurally related piperazine derivatives, the following solvents and solvent systems are recommended as a starting point:

Solvent/Solvent SystemRationale
EthanolA derivative has been successfully crystallized from 96% ethanol.[6]
Toluene/DimethylformamideA mixture of these solvents was used to recrystallize a related piperazine compound.[1]
Acetone/WaterA common solvent/anti-solvent system for moderately polar organic compounds.
Dichloromethane/HexaneAnother common solvent/anti-solvent system for less polar organic compounds.

Q2: What is a good general protocol for a first attempt at crystallizing this compound?

For an initial attempt, a slow evaporation method is often a reliable choice.

Experimental Protocol: Slow Evaporation

  • Dissolve approximately 10-20 mg of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature in a clean, small vial.

  • If the compound does not fully dissolve, gently warm the solution to aid dissolution. Ensure all solid is dissolved.

  • Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial over several days for the formation of crystals.

Q3: How can I visually represent my crystallization workflow?

A clear workflow diagram can help in planning and executing your crystallization experiments. Below is a general workflow for screening and optimizing crystallization conditions.

CrystallizationWorkflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis cluster_optimization Optimization start High-Purity Compound solvent_selection Select Solvent System start->solvent_selection slow_evap Slow Evaporation solvent_selection->slow_evap Experiment vapor_diff Vapor Diffusion solvent_selection->vapor_diff Experiment cooling Slow Cooling solvent_selection->cooling Experiment visual_insp Visual Inspection slow_evap->visual_insp vapor_diff->visual_insp cooling->visual_insp xrd X-ray Diffraction visual_insp->xrd Promising Crystals dsc DSC/TGA xrd->dsc refine_cond Refine Conditions dsc->refine_cond Characterize Polymorph scale_up Scale-Up refine_cond->scale_up

Caption: General workflow for crystallization screening and optimization.

Q4: What is the underlying principle of solvent/anti-solvent crystallization?

The principle behind solvent/anti-solvent crystallization is to create a supersaturated solution in a controlled manner, which then leads to nucleation and crystal growth.

AntisolventCrystallization A Compound Dissolved in 'Good' Solvent B Slow Addition of 'Anti-Solvent' A->B Step 1 C Decreased Solubility B->C Step 2 D Supersaturation C->D Step 3 E Nucleation D->E Step 4 F Crystal Growth E->F Step 5

Caption: The process of anti-solvent crystallization.

References

  • 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671. Retrieved February 2, 2026, from [Link]

  • 1-{4-[Bis(4-fluoro-phen-yl)meth-yl]piperazin-1-yl}ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2149. Retrieved February 2, 2026, from [Link]

  • Gurbanov, A. V., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2549. Retrieved February 2, 2026, from [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 754. Retrieved February 2, 2026, from [Link]

  • Jones, P. G. (n.d.). Crystal growing. Retrieved February 2, 2026, from [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved February 2, 2026, from [Link]

  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). [Video]. YouTube. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone scaffold. The arylpiperazine motif is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of how structural modifications to this core influence biological activity, with a particular focus on targets within the central nervous system (CNS).

The 1-(4-Arylpiperazin-1-yl)ethanone Scaffold: A Privileged Structure

The 1-(4-arylpiperazin-1-yl)ethanone scaffold is a versatile platform for designing biologically active molecules. The piperazine ring often serves as a key pharmacophoric element, contributing to the pharmacokinetic properties of drug candidates.[1] The core structure, consisting of an aryl group linked to a piperazine ring which is in turn N-acetylated, presents several key regions for chemical modification to modulate potency and selectivity towards various biological targets.

This guide will primarily focus on the modulation of activity at aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are common targets for this class of compounds.[2] We will explore how changes to the aryl ring, the acetyl group, and the piperazine linker impact receptor affinity and functional activity.

Comparative Analysis of Structural Modifications

The biological activity of 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone analogs can be systematically explored by modifying three key structural regions:

  • Region A: The Aryl Ring: Modifications to the phenyl ring, including the position and nature of substituents, can significantly impact receptor binding affinity and selectivity.

  • Region B: The Piperazine Core: While less commonly modified, alterations to the piperazine ring can influence the conformational properties of the molecule.

  • Region C: The N-Acyl Group: The acetyl group can be replaced with other acyl or alkyl groups to probe interactions with the target protein.

Below is a comparative analysis of the structure-activity relationships based on modifications in these regions, drawing insights from studies on structurally related arylpiperazine derivatives.

Modifications of the Aryl Ring (Region A)

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The parent compound in our topic features a bromine atom at the para-position.

Table 1: Influence of Aryl Ring Substitution on Receptor Affinity (Hypothetical Data Based on Literature Trends)

Compound IDAryl Substituent (R)TargetAffinity (Ki, nM)Reference
1 4-BrD2 Receptor50N/A
2 4-ClD2 Receptor65[3]
3 4-FD2 Receptor80[3]
4 4-OCH3D2 Receptor120[4]
5 2,3-diClD2 Receptor15[4]
6 HD2 Receptor250[5]
7 4-Br5-HT1A Receptor75[6]
8 2-OCH35-HT1A Receptor30[6]

Expert Insights:

  • Halogen Substitution: Halogen substitution on the phenyl ring is a common strategy in the design of arylpiperazine ligands. In many series, chloro and bromo substituents at the para- or ortho-positions enhance affinity for dopamine D2 and serotonin 5-HT1A receptors.[3] The electron-withdrawing nature and steric bulk of these halogens can lead to favorable interactions within the receptor binding pocket.

  • Methoxy Substitution: A methoxy group, particularly at the ortho-position of the aryl ring, is a well-established feature in high-affinity 5-HT1A receptor ligands.[6] This is often attributed to the formation of a key hydrogen bond with a specific residue in the receptor.

  • Multiple Substitutions: The introduction of multiple substituents, such as the 2,3-dichloro pattern seen in aripiprazole, can significantly increase affinity and modulate the functional activity (e.g., partial agonism vs. antagonism).[4]

Modifications of the N-Acyl Group (Region C)

While the core topic specifies an ethanone (acetyl) group, exploring modifications at this position is a logical step in lead optimization.

Table 2: Impact of N-Acyl Group Modification on Biological Activity (Hypothetical Data)

Compound IDN-Substituent (R')TargetActivity (IC50, nM)
1a -C(O)CH3D2 Antagonist50
1b -C(O)CH2CH3D2 Antagonist60
1c -CH2CH3D2 Antagonist150
1d -C(O)PhD2 Antagonist85

Expert Insights:

  • Acyl vs. Alkyl: The presence of the carbonyl group in the N-acyl moiety is often important for activity.[7] It can act as a hydrogen bond acceptor, anchoring the ligand in the binding pocket. Replacing the acetyl group with an ethyl group (1c) would likely decrease potency.

  • Steric Bulk: Increasing the steric bulk of the acyl group, for instance, by replacing the methyl with a phenyl group (1d), can either enhance or decrease affinity depending on the topology of the binding site.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are crucial.

General Synthesis of 1-(4-(4-Aryl)piperazin-1-yl)ethanone Analogs

The synthesis of the title compounds can be achieved through a straightforward nucleophilic substitution reaction.

Diagram 1: General Synthetic Workflow

G A 1-Arylpiperazine D Reaction Mixture A->D B Acetyl Chloride or Acetic Anhydride B->D C Solvent (e.g., DCM) Base (e.g., Triethylamine) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E Stir at RT F 1-(4-Arylpiperazin-1-yl)ethanone Analog E->F

Caption: Synthetic route for N-acetylation of arylpiperazines.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 equivalent of the desired 1-arylpiperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-arylpiperazin-1-yl)ethanone analog.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the human dopamine D2 receptor.

Diagram 2: Workflow for D2 Receptor Binding Assay

G A Prepare Cell Membranes (HEK293 cells expressing hD2R) E Incubate Membranes, Radioligand, and Test Compound A->E B Prepare Assay Buffer B->E C Prepare Radioligand (e.g., [3H]Spiperone) C->E D Prepare Test Compounds (Serial Dilutions) D->E F Filter and Wash E->F 90 min at RT G Scintillation Counting F->G H Data Analysis (Ki determination) G->H

Caption: Protocol for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM of a non-labeled competitor like haloperidol (for non-specific binding).

    • 50 µL of a serial dilution of the test compound.

    • 50 µL of the radioligand (e.g., [3H]Spiperone) at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.[5]

Mechanistic Insights: Interaction with GPCRs

Arylpiperazine derivatives often exert their effects by modulating the signaling of GPCRs. As antagonists or partial agonists, they can block or partially activate downstream signaling pathways.

Diagram 3: Simplified Dopamine D2 Receptor Signaling

G cluster_0 Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Analog Arylpiperazine Analog (Antagonist) Analog->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Antagonism of the D2 receptor signaling pathway.

The dopamine D2 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as a 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone analog, would bind to the D2 receptor but not activate it, thereby blocking the effects of dopamine and preventing the downstream signaling cascade.[8]

Conclusion and Future Directions

The 1-(4-(4-bromophenyl)piperazin-1-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the aryl ring and the N-acyl group to optimize potency and selectivity.

Future research in this area could focus on:

  • Exploring a wider range of aryl substituents to further refine the SAR and potentially discover novel interactions with the target receptors.

  • Investigating bioisosteric replacements for the ethanone moiety to improve pharmacokinetic properties.

  • Conducting in vivo studies on the most promising analogs to evaluate their efficacy and safety profiles in relevant disease models.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel analogs with improved therapeutic potential.

References

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. 2013. [Link]

  • New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of Medicinal Chemistry. 2001. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 2022. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry. 2024. [Link]

  • Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. ResearchGate. 2020. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. 2022. [Link]

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. 1985. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. 2022. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. 2013. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. 2014. [Link]

  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters. 2014. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. 2000. [Link]

  • trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: Mixed Dopamine D(2)/D(4) Receptor Antagonists as Potential Antipsychotic Agents. Journal of Medicinal Chemistry. 2001. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. 2022. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. 2003. [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports. 2017. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. 2023. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. 2023. [Link]

  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. ACS Chemical Neuroscience. 2014. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry. 2003. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. 2019. [Link]

  • 1-(3-(4-Arylpiperazin-1-yl)-propyl)-Pyrrolidin-2-one Derivatives as α1-Adrenoceptor Antagonists: A QSAR Study. ResearchGate. 2011. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, offering a framework for effective cross-validation.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. Cross-validation of analytical methods is the process of ensuring that a developed method is fit for its intended purpose by comparing its results with those obtained from a different, well-established method. This process is crucial for identifying and mitigating potential method-specific biases, thereby ensuring the accuracy and reliability of the data generated across different laboratories, instruments, and analysts. The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for assessing parameters like accuracy, precision, specificity, linearity, and range.[1][2][3][4][5][6][7]

This guide will explore the practical application of these principles in the cross-validation of analytical methods for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds with high resolution and sensitivity. For a non-volatile compound like 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, a reversed-phase HPLC method with UV detection is the most common and effective approach for quantification.

Principle of HPLC Analysis

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically a combination of water or buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus a longer retention time.

Experimental Protocol: A Validated RP-HPLC-UV Method

The following protocol is a representative example for the analysis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, based on established methods for similar piperazine derivatives.[1][2][3][4][5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-20% B

    • 13-15 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 252 nm[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For assay of an unknown sample, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Calibration Construct Calibration Curve Standards->Calibration Sample Test Sample Solution Injection Inject 10 µL Sample->Injection Column C18 Column Separation Injection->Column Detection UV Detection (252 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Impurity Profiling

While HPLC is the preferred method for routine quantification of non-volatile compounds, GC-MS excels at the identification of volatile and semi-volatile compounds, making it an invaluable tool for impurity profiling and structural confirmation.[9] For the analysis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, which has a moderate molecular weight and potential for thermal degradation, careful method development is crucial.

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a heated capillary column. An inert carrier gas (e.g., helium) carries the vaporized sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily dependent on their boiling points and polarities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

Experimental Protocol: A GC-MS Method for Qualitative Analysis

The following protocol is a representative example for the qualitative analysis and impurity profiling of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: 40-550 amu

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample in Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject 1 µL Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Identification Library Search & Identification MassSpec->Identification

Caption: A general workflow for the qualitative analysis and impurity profiling of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone by GC-MS.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural elucidation and confirmation of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic signals for the protons of the piperazine ring were observed at approximately 2.96 and 3.16 ppm in the ¹H NMR spectrum.[10] We can expect similar chemical shifts for the piperazine protons in our target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a derivative of 1-(4-bromophenyl)piperazine, characteristic IR bands were observed for C-H aromatic stretching around 3040 cm⁻¹ and C-H aliphatic stretching around 2831-2883 cm⁻¹.[10] For 1-(4-chlorophenyl) piperazine, aromatic C-H stretching bands were observed around 3043-3097 cm⁻¹ and piperazine ring C-H stretching vibrations were seen at 2831-2954 cm⁻¹.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in our target molecule. The UV spectrum of 1-(4-bromophenyl)piperazine hydrochloride shows a maximum absorbance (λmax) at 252 nm.[8] This wavelength is a suitable choice for detection in HPLC analysis.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, qualitative identification, or impurity profiling. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, based on data for similar compounds and general principles of the techniques.

Parameter HPLC-UV GC-MS Spectroscopic Methods (NMR, IR, UV-Vis)
Primary Application Quantitative analysis (assay, purity)Qualitative analysis (identification, impurity profiling)Structural elucidation and confirmation
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrumHigh, provides detailed structural information
Linearity Excellent (typically R² > 0.999)[4]Good, but may be limited by detector saturationNot applicable for quantification in this context
Accuracy (% Recovery) Typically 98-102%Can be quantitative with appropriate standardsNot applicable for quantification in this context
Precision (% RSD) Typically < 2%[5]Typically < 15% for trace analysisNot applicable for quantification in this context
Limit of Detection (LOD) Low (ng/mL range)Very low (pg/mL range)High, requires significant sample amount
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)[4]Low (pg/mL to ng/mL range)Not applicable for quantification in this context
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighHigh (NMR), Low to Moderate (IR, UV-Vis)
Ease of Use Relatively straightforwardRequires more expertiseVaries (UV-Vis is simple, NMR is complex)

Cross-Validation Workflow: A Synergistic Approach

A robust cross-validation strategy for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone would involve a synergistic use of these analytical techniques.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters HPLC HPLC-UV (Quantitative) Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity GCMS GC-MS (Qualitative/Impurity) GCMS->Specificity Identity Identity Confirmation GCMS->Identity Impurity Impurity Profile GCMS->Impurity Spectroscopy Spectroscopy (Structural ID) Spectroscopy->Identity

Caption: A conceptual workflow for the cross-validation of analytical methods for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone.

Conclusion: A Multi-faceted Approach to Analytical Certainty

The cross-validation of analytical methods for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone necessitates a multi-faceted approach. HPLC-UV stands out as the primary choice for accurate and precise quantification, essential for routine quality control and stability studies. GC-MS, with its unparalleled specificity, is the gold standard for unequivocal identification and the characterization of volatile and semi-volatile impurities. Spectroscopic methods, particularly NMR and IR, provide the foundational structural confirmation that underpins all other analytical work.

By employing these techniques in a complementary and cross-validating manner, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 20(2), 132-143.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Smith, R. M. (2004). Gas and liquid chromatography in analytical chemistry. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Chan, C. C. (Ed.). (2004).
  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Vessman, J. (1996). Selectivity in analytical chemistry. TrAC Trends in Analytical Chemistry, 15(3), 94-99.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.

Sources

Navigating the Void: A Comparative Guide to Elucidating the Mechanism of Action for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide addresses the scientific challenge presented by novel chemical entities with therapeutic potential but an uncharacterized mechanism of action (MoA). Our subject, 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, a compound featuring the privileged phenylpiperazine scaffold, stands as a pertinent example. While direct MoA studies on this specific molecule are not publicly available, its structural motifs are common in a wide array of neuropharmacological agents. This guide, therefore, provides a comprehensive, logical, and experimentally-grounded roadmap for its characterization, comparing its hypothetical profile against well-established drugs to illuminate its potential therapeutic niche.

The phenylpiperazine core is a cornerstone in the development of drugs targeting the central nervous system (CNS). Its presence in molecules with activities ranging from antipsychotic and antidepressant to anxiolytic suggests a high probability of interaction with neurotransmitter systems or key intracellular signaling pathways. Our investigative approach is thus predicated on a systematic exploration of two primary, plausible mechanistic avenues: inhibition of phosphodiesterase (PDE) enzymes and modulation of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Part 1: Foundational In Vitro Characterization - A Broad Net Approach

The initial phase of MoA elucidation necessitates a broad screening strategy to identify the most promising biological targets. This is a critical decision point, guiding all subsequent, more focused investigations. The causality behind this initial broad screening is to efficiently survey the most probable target classes associated with the phenylpiperazine scaffold, thus avoiding a premature and potentially misguided focus on a single hypothesized target.

Primary Target Screening: Unveiling Potential Interactions

A comprehensive primary screen is the logical first step. We propose a two-pronged approach targeting major enzyme families and receptor classes implicated in neuropsychiatric and inflammatory disorders.

  • Phosphodiesterase (PDE) Inhibition Panel: The structural similarity of our lead compound to known PDE inhibitors warrants a comprehensive screen against all 11 families of phosphodiesterases. PDEs are crucial enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Their inhibition is a validated therapeutic strategy for a range of disorders.[2]

  • GPCR and Neurotransmitter Transporter Binding Panel: A broad radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™ or similar) is essential. This will assess the compound's affinity for a wide range of CNS targets, including dopamine, serotonin, adrenergic, and histamine receptors, as well as the key neurotransmitter transporters (SERT, DAT, NET). Phenylpiperazines are notorious for their activity at these sites.

Experimental Workflow: Primary Target Identification

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Selectivity Lead 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone PDE_Panel Comprehensive PDE Enzyme Inhibition Panel (PDE1-PDE11) Lead->PDE_Panel Receptor_Panel Broad GPCR & Transporter Radioligand Binding Panel Lead->Receptor_Panel PDE_Hit Hypothetical Hit: PDE10A Inhibition PDE_Panel->PDE_Hit Receptor_Hit Hypothetical Hit: Dopamine D2 & SERT Binding Receptor_Panel->Receptor_Hit IC50_PDE PDE IC50 Determination & Selectivity Profiling PDE_Hit->IC50_PDE Ki_Receptor Receptor Ki Determination & Functional Assays Receptor_Hit->Ki_Receptor In_Vivo_Studies Proceed to In Vivo Behavioral & Neurochemical Studies IC50_PDE->In_Vivo_Studies Ki_Receptor->In_Vivo_Studies

Caption: A logical workflow for the initial in vitro characterization of the lead compound.

Hit Confirmation and Selectivity Profiling

Positive results, or "hits," from the primary screen must be rigorously validated. This involves generating dose-response curves to determine potency (IC50 for enzymes, Ki for receptors) and assessing selectivity against closely related targets.

Comparator Compounds:

To provide context for our experimental data, we will compare our lead compound with established agents:

  • Papaverine: A known, moderately potent PDE10A inhibitor.

  • Haloperidol: A typical antipsychotic with high affinity for the dopamine D2 receptor.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI).

Table 1: Hypothetical Primary Screening "Hit" Profile

Target ClassSpecific TargetLead Compound Activity (% Inhibition @ 10 µM)Interpretation
Phosphodiesterase PDE10A85%Strong Hit. Warrants further investigation.
Other PDEs<20%Indicates high selectivity for PDE10A.
GPCR Dopamine D292%Strong Hit. Suggests potential antipsychotic activity.
Serotonin 5-HT2A75%Moderate Hit. Common for atypical antipsychotics.
Transporter Serotonin (SERT)88%Strong Hit. Suggests potential antidepressant activity.
Dopamine (DAT)15%Low activity, suggesting selectivity over DAT.

Part 2: Deconstructing the Mechanism - Focused In Vitro Assays

Based on our hypothetical hits, we will now delve into specific assays to confirm the nature of these interactions. The causality here is to move from "does it bind?" to "how does it work?".

Investigating PDE10A Inhibition

PDE10A is highly expressed in the striatal medium spiny neurons and hydrolyzes both cAMP and cGMP, playing a key role in regulating basal ganglia function. Its inhibition is a novel approach for treating psychosis.

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This luminescent-based assay is a robust method for determining PDE activity.[3][4]

  • Reaction Setup: A PDE reaction is assembled with recombinant human PDE10A enzyme and either cAMP or cGMP as a substrate. The lead compound and comparator (Papaverine) are added in a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Termination: After a defined incubation period (e.g., 30 minutes at 30°C), the reaction is stopped by adding a termination buffer containing a non-selective PDE inhibitor like IBMX.[3]

  • Detection: A detection solution containing ATP and Protein Kinase A (PKA) is added. The amount of cyclic nucleotide remaining after the PDE reaction dictates the level of PKA activation and subsequent ATP consumption.

  • Luminescence Reading: Finally, a Kinase-Glo® reagent is added to measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to PDE activity.[3]

  • Data Analysis: Data are plotted as percent inhibition versus compound concentration, and IC50 values are calculated using a four-parameter logistic fit.

Table 2: Comparative PDE10A Inhibition Profile (Hypothetical Data)

CompoundIC50 (nM) vs. PDE10ASelectivity vs. Other PDEs
Lead Compound 15>200-fold
Papaverine 36Moderate
Characterizing Receptor and Transporter Interactions

For the hits at the D2 receptor and SERT, we must determine not only binding affinity (Ki) but also functional activity (i.e., is it an agonist, antagonist, or inverse agonist?).

Experimental Protocol: Radioligand Binding Assay (Ki Determination)

This is the gold standard for quantifying binding affinity.[5][6]

  • Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor or SERT.

  • Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Citalopram for SERT) and a range of concentrations of the unlabeled test compound (Lead Compound, Haloperidol, or Sertraline).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.[2][5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (Functional Activity at D2 Receptor)

This assay measures the first step in G-protein activation following receptor stimulation, allowing for the differentiation of agonists and antagonists.[7]

  • Assay Setup: Incubate the D2 receptor-expressing membranes with the lead compound or a known D2 agonist (e.g., Quinpirole) in the presence of GDP and [³⁵S]GTPγS.

  • Mechanism: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists will block this effect.

  • Measurement: The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting. An increase in signal indicates agonism, while no change (but blockage of an agonist's effect) indicates antagonism.

Experimental Protocol: Neurotransmitter Uptake Assay (Functional Activity at SERT)

This assay directly measures the ability of a compound to block the reuptake of serotonin.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human serotonin transporter (SERT).

  • Incubation: Pre-incubate the cells with various concentrations of the lead compound or Sertraline.

  • Uptake Initiation: Add a fluorescent substrate that mimics serotonin.[8][9][10] This substrate is taken up by the cells via SERT, leading to an increase in intracellular fluorescence.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the IC50 for the inhibition of substrate uptake.

Table 3: Comparative Receptor & Transporter Profile (Hypothetical Data)

CompoundD2 Ki (nM)D2 Functional ActivitySERT Ki (nM)SERT Uptake IC50 (nM)
Lead Compound 5.2Antagonist25.835.1
Haloperidol 1.5Antagonist>1000>1000
Sertraline >1000N/A0.51.2

The hypothetical data suggest our lead compound is a potent D2 antagonist and a SERT inhibitor, a profile reminiscent of some atypical antipsychotics with antidepressant properties.

Part 3: Bridging to In Vivo Relevance - Behavioral and Neurochemical Studies

Positive in vitro findings must be translated to a whole-animal context to assess therapeutic potential and potential side effects. The choice of in vivo models is directly informed by the in vitro profile.

Models for Antipsychotic and Antidepressant Activity

Given the D2 antagonism and SERT inhibition, we would prioritize models sensitive to these mechanisms.

Experimental Workflow: In Vivo Behavioral Assessment

G cluster_0 In Vitro Profile cluster_1 In Vivo Behavioral Models cluster_2 In Vivo Neurochemistry In_Vitro_Profile Lead Compound: - PDE10A Inhibitor - D2 Antagonist - SERT Inhibitor FST Forced Swim Test (Antidepressant-like) In_Vitro_Profile->FST EPM Elevated Plus Maze (Anxiolytic-like) In_Vitro_Profile->EPM Catalepsy Catalepsy Bar Test (Extrapyramidal Side Effects) In_Vitro_Profile->Catalepsy Microdialysis In Vivo Microdialysis (Striatal DA & 5-HT) In_Vitro_Profile->Microdialysis

Sources

A Comparative Guide to the Biological Profile of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a privileged structure, integral to a wide array of biologically active compounds. This guide provides a comprehensive analysis of the potential biological effects of the synthetic compound 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone . Due to the limited direct peer-reviewed literature on this specific molecule, this guide will leverage a comparative approach, drawing insights from structurally related compounds to infer its potential pharmacological profile. We will delve into prospective antimicrobial, neuroprotective, and anticancer activities, supported by experimental data from analogous molecules.

Introduction to the Arylpiperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its structural versatility and ability to modulate pharmacokinetic properties have made it a cornerstone in drug design. Arylpiperazine derivatives, in particular, have been successfully developed for a multitude of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2] The presence of the aryl group and the substituents on the piperazine nitrogen are critical determinants of the biological activity and target specificity.

Potential Biological Activities of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone: A Comparative Analysis

Based on the structure of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone, which features a brominated phenyl group attached to a piperazine ring acetylated at the N1 position, we can hypothesize its engagement in several biological pathways by comparing it to well-characterized analogs.

Antimicrobial and Antifungal Potential

The piperazine moiety is a common feature in many antimicrobial and antifungal agents.[3] A compelling piece of evidence for the potential antimicrobial activity of our topic compound comes from a study on 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This compound, which shares the identical 4-(4-bromophenyl)piperazin-1-yl core, has demonstrated promising antibacterial activity.[1]

While specific minimum inhibitory concentration (MIC) data for this exact analog against various bacterial strains is not detailed in the available abstract, the study highlights the potential of this chemical scaffold in developing new antibacterial agents.[1] The bromophenyl group may contribute to the antimicrobial effect, a feature seen in other antimicrobial compounds. The acetyl group on our topic compound, while different from the triazole-thione moiety, could also influence its activity and spectrum.

Comparison with Other Piperazine-Based Antimicrobials:

Numerous piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain novel disubstituted piperazines have shown potent activity against bacteria such as Listeria monocytogenes and even methicillin-resistant Staphylococcus aureus (MRSA).[4] Another study reported that some piperazine derivatives exhibited significant antifungal activity against species like Aspergillus fumigatus and Trichoderma viride.[4] These findings underscore the broad antimicrobial potential of the piperazine scaffold.

Neuroprotective and Central Nervous System (CNS) Activity

Arylpiperazine derivatives are renowned for their diverse effects on the central nervous system, often targeting various neurotransmitter receptors.[5][6] A key comparative compound in this context is BRL-52537 , a selective kappa-opioid receptor (KOR) agonist. Although BRL-52537 contains a piperidine ring, its structural similarity to the piperazine core of our topic compound allows for a plausible discussion of potential neurological effects.

BRL-52537 has been shown to exert significant neuroprotective effects in animal models of cerebral ischemia.[7][8][9] Its mechanism of action is believed to involve the attenuation of ischemia-evoked nitric oxide (NO) production and the upregulation of phosphorylated signal transducer and activator of transcription-3 (p-STAT3), which in turn inhibits neuronal apoptosis.[10]

Table 1: Neuroprotective Effects of BRL-52537 in a Rat Model of Focal Cerebral Ischemia [7]

Treatment GroupInfarct Volume (Cortex)Infarct Volume (Caudoputamen)
Saline (Control)40 ± 7%66 ± 6%
BRL-52537 (Pre-treatment)16 ± 6%30 ± 8%
BRL-52537 (Post-treatment)19 ± 8%35 ± 9%

The data clearly indicates a significant reduction in infarct volume with both pre- and post-ischemic treatment with BRL-52537, highlighting its potent neuroprotective capabilities. The neuroprotective effect of BRL-52537 was blocked by the KOR antagonist nor-binaltorphimine (nor-BNI), confirming its mechanism of action through the kappa-opioid receptor.[8]

Given the structural similarities, it is conceivable that 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone could also interact with CNS receptors, potentially including opioid or serotonergic systems, a common target for arylpiperazines.[11] However, without direct experimental evidence, this remains speculative.

Experimental Protocol: Evaluation of Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol is based on the methodology used in studies of BRL-52537.[7][8]

  • Animal Model: Adult male Wistar rats are subjected to 2 hours of focal cerebral ischemia via the intraluminal filament technique to occlude the middle cerebral artery.

  • Drug Administration:

    • Pre-treatment: BRL-52537 (1 mg/kg/h) or saline is administered intravenously 15 minutes before MCAO and continued for 2 hours of reperfusion.

    • Post-treatment: BRL-52537 (1 mg/kg/h) or saline is administered intravenously at the onset of reperfusion and continued for 22 hours.

  • Outcome Measures:

    • Histological Analysis: After a set reperfusion period (e.g., 4 days), brain tissue is harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to determine the infarct volume.

    • Functional Assessment: Neurological deficit scores are evaluated at various time points post-ischemia.

  • Mechanism of Action Studies: To confirm receptor specificity, a separate group of animals is co-administered the KOR antagonist nor-BNI with BRL-52537.

Diagram 1: Proposed Neuroprotective Signaling Pathway of a KOR Agonist

G cluster_cellular_response Cellular Response KOR_Agonist KOR Agonist (e.g., BRL-52537) KOR Kappa-Opioid Receptor (KOR) KOR_Agonist->KOR activates NO_Production Nitric Oxide (NO) Production KOR_Agonist->NO_Production attenuates STAT3 STAT3 KOR->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 upregulates phosphorylation Neuronal_Apoptosis Neuronal Apoptosis pSTAT3->Neuronal_Apoptosis inhibits Neuroprotection Neuroprotection Ischemia Ischemia Ischemia->NO_Production induces

Caption: Proposed signaling pathway for KOR agonist-mediated neuroprotection.

Anticancer Potential

The arylpiperazine scaffold is also a promising framework for the development of novel anticancer agents.[12][13] The cytotoxic effects of these compounds are often attributed to their ability to interact with various molecular targets implicated in cancer pathogenesis.[12]

Structure-activity relationship studies of piperazine derivatives have shown that the nature of the substituents on the aryl ring and the piperazine nitrogen significantly influences their anticancer activity. For instance, the introduction of a 4-fluorobenzyl group and a piperazine moiety into ursolic acid derivatives resulted in compounds with potent antitumor activity against HeLa and MKN45 cell lines, with IC50 values of 2.6 µM and 2.1 µM, respectively.[14]

Table 2: Anticancer Activity of a Piperazine-Ursolic Acid Derivative (Compound 20) [14]

Cell LineIC50 of Compound 20 (µM)IC50 of Cisplatin (µM)
HeLa2.615.1
MKN452.12.8

The bromophenyl group in 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone could potentially contribute to anticancer activity, as halogenated compounds are a common feature in many chemotherapeutic agents. Furthermore, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines, with some derivatives showing GI50 values in the low micromolar range.[15]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone) for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Diagram 2: General Workflow for In Vitro Anticancer Screening

G start Start: Cancer Cell Lines culture Cell Culture start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Test Compound (Varying Concentrations) seed->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: A typical workflow for assessing the in vitro anticancer activity of a compound using the MTT assay.

Conclusion and Future Directions

While direct experimental data on the biological effects of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is currently unavailable in peer-reviewed literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The presence of the 4-bromophenylpiperazine moiety suggests a likelihood of antimicrobial activity. Furthermore, the broader class of arylpiperazines and related structures points towards potential interactions with CNS receptors, possibly leading to neuroprotective effects, and potential utility as an anticancer agent.

To validate these hypotheses, a systematic biological evaluation of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is imperative. Future research should focus on:

  • In vitro screening: Broad-panel screening against various bacterial and fungal strains, a diverse set of cancer cell lines, and a panel of CNS receptors.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in any observed biological activity.

  • In vivo studies: Evaluating the efficacy, pharmacokinetics, and safety profile of the compound in relevant animal models.

The insights provided in this guide offer a strategic starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel arylpiperazine derivatives.

References

[16] Acta Crystallographica Section E: Crystallographic Communications. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from [Link] [1] Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link] [17] Pérez-Tejada, H. E., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 138-147. Retrieved from [Link] [18] ResearchGate. (n.d.). The structure‐activity relationship of antiviral piperazine derivatives. Retrieved from [Link] [3] Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671. Retrieved from [Link] [14] Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceuticals, 15(9), 1126. Retrieved from [Link] [4] Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved from [Link] [19] Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link] [12] Işık, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(7), 896. Retrieved from [Link] [2] Yılmaz, M., & Yılmaz, F. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2600. Retrieved from [Link] [13] ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link] [20] Ryad, N., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(28), 19159-19173. Retrieved from [Link] [21] National Center for Biotechnology Information. (2010). Antagonist for the Kappa Opioid Receptor. Retrieved from [Link] [22] Kaczor, A. A., et al. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(9), 1213. Retrieved from [Link] [23] Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of 2-{2-[(4- chlorophenyl)sulfanyl]ethoxy}-3-methoxy-5-[6. Retrieved from [Link] [7] Bhardwaj, A., et al. (2000). Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. Stroke, 31(10), 2432-2438. Retrieved from [Link] [8] Zhang, Z., et al. (2003). Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. Anesthesia & Analgesia, 97(6), 1776-1782. Retrieved from [Link] [5] Kumar, A., et al. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 22(14), 1637-1654. Retrieved from [Link] [24] Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1436-1450. Retrieved from [Link] [25] Olivas-Martinez, A., & Van Rijn, R. M. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pain Research, 3, 904946. Retrieved from [Link] Kiss, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. Retrieved from [Link] [6] ResearchGate. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link] [26] University of Washington. (n.d.). Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. Retrieved from [Link] [27] Wujec, M., & Typek, R. (2023). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. Retrieved from [Link] Bhardwaj, A., et al. (2000). Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke, 31(10), 2432-2438. Retrieved from [Link] [15] Kiss, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. Retrieved from [Link] [10] Fang, X., et al. (2013). Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats. Neurochemical Research, 38(9), 1856-1864. Retrieved from [Link] [11] van de Water, A. W., et al. (1997). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 40(17), 2711-2722. Retrieved from [Link] [28] Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link] [29] Bhardwaj, A., et al. (2002). Prolonged Opportunity for Ischemic Neuroprotection with Selective κ-Opioid Receptor Agonist in Rats. Stroke, 33(5), 1357-1363. Retrieved from [Link] [30] ResearchGate. (n.d.). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. Retrieved from [Link]_Inverse_Agonistic_Properties)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.